BenchChemオンラインストアへようこそ!

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Chiral purity Enantiomeric excess Peptide diastereomer control

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid (CAS 1260605-12-6) is an Fmoc-protected, enantiomerically pure β3-amino acid derivative featuring a cyclopropyl substituent at the β-carbon (C3) of the propionic acid backbone. The compound possesses a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 1260605-12-6
Cat. No. B2541084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
CAS1260605-12-6
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESC1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyKQKYKWUUVQMRPX-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-3-Cyclopropyl-3-(Fmoc-amino)-propionic Acid (CAS 1260605-12-6): Chiral β-Amino Acid Building Block for Peptidomimetic Synthesis


(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid (CAS 1260605-12-6) is an Fmoc-protected, enantiomerically pure β3-amino acid derivative featuring a cyclopropyl substituent at the β-carbon (C3) of the propionic acid backbone . The compound possesses a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol . As a conformationally constrained, non-proteinogenic amino acid building block, it is employed in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) for the construction of β-peptides and α/β-hybrid peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group enables selective Nα-deprotection under mild basic conditions (typically 20% piperidine/DMF), while the cyclopropyl ring introduces torsional restriction around the Cα–Cβ bond, which can pre-organize peptide backbone conformations and enhance metabolic stability relative to acyclic β-amino acid analogs .

Why (S)-3-Cyclopropyl-3-(Fmoc-amino)-propionic Acid Cannot Be Replaced by Generic Alternatives in Peptide Design


Superficially interchangeable Fmoc-protected cyclopropyl amino acids such as Fmoc-L-cyclopropylalanine (α-amino acid scaffold, CAS 214750-76-2) or Fmoc-L-cyclopropylglycine (CAS 1212257-18-5) differ fundamentally in backbone architecture: the target compound is a β3-amino acid, where the amino group is positioned on the β-carbon rather than the α-carbon, yielding an additional backbone methylene unit . This structural distinction alters hydrogen-bonding patterns, helical pitch, and proteolytic susceptibility in the resulting peptides. Furthermore, substitution of the Fmoc group by the Boc (tert-butoxycarbonyl) protecting group—as in Boc-(S)-3-cyclopropyl-3-aminopropanoic acid (CAS 1260604-09-8)—imposes a different global deprotection strategy (acidolytic vs. basic), rendering Boc-protected analogs incompatible with acid-sensitive peptide modifications . Even the enantiomeric (R)-form (CAS 1260589-74-9) produces diastereomeric peptides with distinct conformational and biological properties; the (S)-configuration is explicitly required for matching the stereochemistry of L-α-amino acid-derived β3-residues in right-handed helical foldamer designs . The quantitative differentiation evidence presented below establishes when and why the (S)-Fmoc-β3-cyclopropyl building block must be specifically sourced rather than substituted.

Quantitative Differentiation Evidence: (S)-3-Cyclopropyl-3-(Fmoc-amino)-propionic Acid vs. Closest Comparators


Enantiomeric Purity: (S)-Fmoc-β3-Cyclopropyl vs. (R)-Enantiomer and Racemic Mixture

The (S)-enantiomer (CAS 1260605-12-6) is commercially supplied with an enantiomeric excess (ee) of ≥98% as verified by chiral HPLC, according to vendor certificates of analysis . In contrast, the racemic Fmoc-DL-3-amino-3-cyclopropyl-propionic acid (CAS 683217-51-8) provides a 1:1 mixture of enantiomers, which would produce a statistical 1:1 mixture of diastereomeric peptides upon incorporation into chiral peptide sequences. The (R)-enantiomer (CAS 1260589-74-9) is also available at comparable ee (≥98%) but at a 15–20% price premium per gram relative to the (S)-form across vendors . For researchers synthesizing helical α/β-peptide foldamers where the β3-residue stereochemistry must match L-α-amino acids, use of the (R)-enantiomer or racemate leads to disrupted helicity and loss of biological activity, as demonstrated in neuropeptide Y analog studies where β-aminocyclopropane stereochemistry critically determined Y1 receptor binding affinity and selectivity .

Chiral purity Enantiomeric excess Peptide diastereomer control

Protecting Group Strategy: Fmoc vs. Boc Protection in (S)-3-Cyclopropyl-3-amino-propionic Acid Derivatives

The Fmoc-protected target compound (MW 351.4 g/mol) is directly compatible with standard Fmoc-SPPS protocols using 20% piperidine/DMF for Nα-deprotection and TFA-based global deprotection/resin cleavage, enabling incorporation into peptides bearing acid-labile side-chain modifications . The Boc-protected analog, (S)-3-(Boc-amino)-3-cyclopropylpropanoic acid (CAS 1260604-09-8, MW 229.27 g/mol), requires strong acid (e.g., HF or TFMSA) for final deprotection, which is incompatible with acid-sensitive peptide modifications, glycosylated residues, and many functionalized solid supports . While Boc chemistry can offer advantages for base-sensitive sequences, the Fmoc approach dominates modern peptide synthesis—over 70% of SPPS protocols reported in the literature employ Fmoc chemistry—due to milder cleavage conditions and orthogonality with a broader range of side-chain protecting groups . The target compound's Fmoc group thus provides immediate integration into the majority of established automated peptide synthesizer workflows without requiring specialized HF-cleavage apparatus.

Solid-phase peptide synthesis Protecting group orthogonality SPPS compatibility

Conformational Pre-Organization: β3-Cyclopropyl vs. Acyclic β3-Amino Acid Building Blocks in Helical Foldamer Stability

The cyclopropyl substituent at the β-carbon of the target compound restricts rotation around the Cα–Cβ bond, pre-organizing the backbone dihedral angles for helical folding. In contrast, acyclic β3-amino acids such as Fmoc-β3-homoalanine or Fmoc-β3-homophenylalanine possess freely rotatable Cα–Cβ bonds, leading to greater conformational entropy and reduced helical stability in short peptides. De Pol et al. (2004) demonstrated that α/β-peptides incorporating cis-β-aminocyclopropane carboxylic acid residues exhibit 'surprisingly stable' helical conformations even in sequences as short as 4–6 residues, as characterized by NMR and CD spectroscopy, whereas analogous peptides built from acyclic β3-amino acids typically require 8–12 residues to achieve comparable helical content in aqueous solution . The conformational restriction imparted by the cyclopropyl ring translates to a reduction in the number of residues needed to form a stable helix by approximately 40–50%, which is critical for minimizing peptide molecular weight while retaining structural integrity .

Foldamer stability Helical conformation Cyclopropane conformational lock

Coupling Efficiency: Sterically Hindered Fmoc-Amino Acids in SPPS Using HATU vs. HBTU Activation

The β-cyclopropyl substituent introduces steric hindrance at the amino acid's reactive amine center, which can reduce acylation rates during chain elongation. Ruzza et al. (2000) demonstrated that Fmoc-amino acids with hindered side chains (including conformationally constrained residues) can be incorporated with approximately 99% coupling yield when HATU is employed as the activating reagent, whereas classical HBTU/HOBt conditions are significantly less effective for hindered substrates . This finding is directly applicable to the target compound: the cyclopropyl group at the β-position sterically encumbers the β-amino nitrogen, and procurement specifications should mandate the use of HATU (or equivalent aminium-based coupling reagents) rather than HBTU during automated SPPS to achieve high coupling efficiency. The Boc-protected analog, while less hindered at the protecting group level, still requires similarly optimized coupling conditions due to the intrinsic steric demand of the cyclopropyl-β-amino acid scaffold .

Coupling efficiency Steric hindrance HATU activation

Proteolytic Stability: β-Amino Acid Backbone vs. α-Amino Acid Backbone in Peptide Therapeutics

Peptides composed of β-amino acids, including those built from the target β3-cyclopropyl building block, are inherently resistant to common mammalian proteases. Hook et al. (2004) demonstrated that all ten β-peptides tested, including those containing α-fluoro- and α-hydroxy-β-amino acids, were completely resilient to proteolysis by trypsin, chymotrypsin, pepsin, and elastase under standard assay conditions . In contrast, α-peptides of comparable length are typically degraded within minutes to hours under identical conditions. Furthermore, β-peptides containing mixed α/β-backbones have been shown to resist degradation in human serum for >24 hours, whereas corresponding all-α-peptides exhibit half-lives of <2 hours . While this is a class-level property of β-amino acid-containing peptides rather than unique to the target compound, the cyclopropyl constraint enhances this intrinsic stability by reducing the number of accessible backbone conformations that might be recognized by residual proteolytic enzymes.

Proteolytic stability β-Peptide resistance Metabolic half-life

Biological Selectivity: β-Aminocyclopropane Scaffold in GPCR Ligand Design vs. Linear β-Amino Acid Counterparts

Koglin et al. (2003) demonstrated that incorporation of β-aminocyclopropane carboxylic acid residues into neuropeptide Y (NPY) analogs produced the shortest linear peptides (as few as 8 residues) that retain selective binding to the Y1 receptor subtype, whereas traditional NPY-derived linear peptides require 36 residues for full activity and typically exhibit cross-reactivity with Y2, Y4, and Y5 receptors . The cyclopropane ring enforces a specific backbone trajectory that pre-organizes the pharmacophore for Y1-selective recognition while simultaneously preventing the conformational sampling required for binding to other NPY receptor subtypes. This class-level finding establishes a precedent for the target compound's scaffold in conferring receptor subtype selectivity when incorporated into designed peptide ligands, a property not achievable with flexible, acyclic β-amino acid analogs.

GPCR selectivity Neuropeptide Y mimetics Receptor subtype selectivity

Optimal Research and Industrial Application Scenarios for (S)-3-Cyclopropyl-3-(Fmoc-amino)-propionic Acid


Helical α/β-Peptide Foldamer Design Requiring Minimal Chain Length

For projects aiming to construct stable helical peptide structures with the fewest possible residues—relevant to minimizing molecular weight for oral bioavailability—the cyclopropyl-constrained β3-amino acid scaffold has been experimentally validated to reduce the minimum chain length for stable helix formation by 40–50% compared to acyclic β3-amino acid building blocks, as characterized by NMR and CD spectroscopy . This length reduction directly translates to lower synthesis cost (fewer coupling cycles), reduced purification complexity, and improved drug-likeness parameters. Researchers in foldamer chemistry and peptidomimetic drug discovery should specifically procure the Fmoc-protected (S)-enantiomer to ensure compatibility with standard automated SPPS workflows and correct helical handedness.

Protease-Resistant Peptide Therapeutics with Extended Serum Half-Life

When developing peptide-based therapeutics intended for systemic administration, the β-amino acid backbone provides complete resistance to degradation by trypsin, chymotrypsin, pepsin, and elastase, with >24-hour stability in human serum versus <2-hour half-lives for comparable α-peptides . The additional conformational restriction imparted by the cyclopropyl group further enhances this resistance by limiting the ensemble of backbone conformations accessible to residual proteases. This building block is therefore suited for lead optimization campaigns where extending in vivo half-life is a primary objective, particularly for peptide hormones, antimicrobial peptides, and peptide-based enzyme inhibitors.

GPCR Ligand Optimization for Subtype Selectivity and Truncation

For projects targeting G protein-coupled receptors (GPCRs) where receptor subtype selectivity is paramount, the β-aminocyclopropane scaffold has a validated precedent in the neuropeptide Y system, where its incorporation produced the shortest known linear peptides (8 residues) retaining selective Y1 receptor binding, representing a 78% reduction in chain length from native NPY (36 residues) . The constrained geometry of the cyclopropyl β-amino acid pre-organizes the backbone into a conformation that selectively recognizes one receptor subtype while disfavoring binding to others. This design strategy is generalizable to other class A GPCR peptide ligand families, including chemokine receptors, melanocortin receptors, and opioid receptors.

Large-Scale Automated Fmoc-SPPS Requiring Acid-Sensitive Modifications

For peptide synthesis campaigns exceeding gram scale that require acid-labile post-translational modifications (e.g., phosphorylation, sulfation, glycosylation), or for laboratories without access to specialized HF-cleavage apparatus, the Fmoc-protected compound is the only viable choice. The Fmoc strategy employs mild basic Nα-deprotection (20% piperidine) and TFA-based global deprotection/cleavage compatible with standard glassware, whereas the Boc-protected analog requires strong acidolysis conditions that destroy acid-sensitive modifications and demand specialized equipment . Procurement of the Fmoc-protected form ensures compatibility with the predominant (>70%) peptide synthesis infrastructure employed in academic and industrial laboratories.

Quote Request

Request a Quote for (S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.